molecular formula C17H19N3OS B12472536 N'-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide

N'-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide

Cat. No.: B12472536
M. Wt: 313.4 g/mol
InChI Key: NBAZMNSNHMEJGD-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring conjugated to a benzyl group, a thiophene ring, and a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then allowed to cool, and the product is isolated by filtration and recrystallization from an appropriate solvent such as acetone .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or thiophene derivatives.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]thiophene-2-carboxamide

InChI

InChI=1S/C17H19N3OS/c21-17(16-7-4-12-22-16)19-18-15-8-10-20(11-9-15)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,19,21)

InChI Key

NBAZMNSNHMEJGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=CS2)CC3=CC=CC=C3

Origin of Product

United States

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